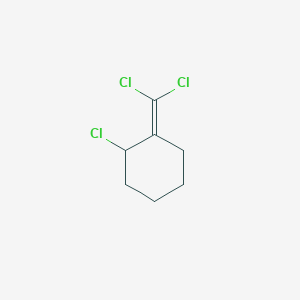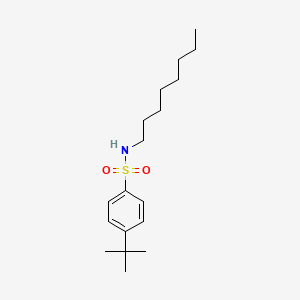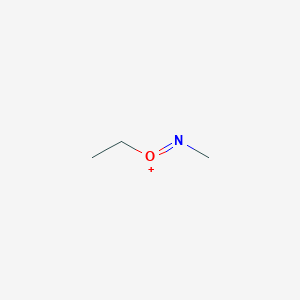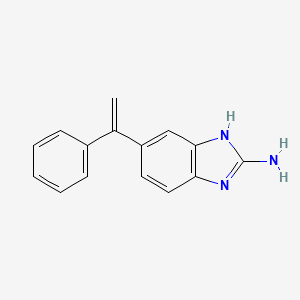
6-(1-phenylethenyl)-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-phenylethenyl)-1H-benzimidazol-2-amine is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-phenylethenyl)-1H-benzimidazol-2-amine typically involves the reaction of o-phenylenediamine with acetophenone. The process begins with the formation of an enamine intermediate, which then undergoes cyclization to form the benzimidazole ring. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(1-phenylethenyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the phenylethenyl group or the benzimidazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole ring or the phenylethenyl group are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized benzimidazole derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.
Medicine: Benzimidazole derivatives are known for their therapeutic properties, including antiviral, antifungal, and anticancer activities. This compound may be explored for similar medicinal applications.
Industry: The compound can be utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 6-(1-phenylethenyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The phenylethenyl group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenylethanol: An aromatic alcohol with a similar phenyl group but different functional properties.
Phenethyl alcohol: Another aromatic alcohol with a phenyl group, commonly found in essential oils.
Uniqueness
6-(1-phenylethenyl)-1H-benzimidazol-2-amine is unique due to its benzimidazole core combined with a phenylethenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic activities further distinguish it from other similar compounds.
Properties
CAS No. |
88599-80-8 |
|---|---|
Molecular Formula |
C15H13N3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
6-(1-phenylethenyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C15H13N3/c1-10(11-5-3-2-4-6-11)12-7-8-13-14(9-12)18-15(16)17-13/h2-9H,1H2,(H3,16,17,18) |
InChI Key |
YDVYKUKDLDTLHP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC3=C(C=C2)N=C(N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B14383699.png)
![1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride](/img/structure/B14383706.png)
![1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine](/img/structure/B14383709.png)
![N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14383721.png)
![2-Diazonio-1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)-3-oxobut-1-en-1-olate](/img/structure/B14383723.png)
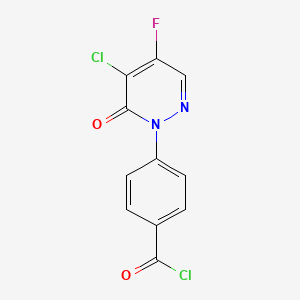
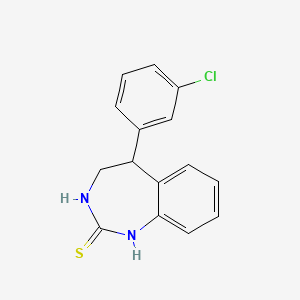
![1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene](/img/structure/B14383756.png)
![4-(Ethoxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B14383757.png)
